molecular formula C11H21BrO2 B8264766 Methyl 8-bromo-2,2-dimethyloctanoate

Methyl 8-bromo-2,2-dimethyloctanoate

Cat. No.: B8264766
M. Wt: 265.19 g/mol
InChI Key: WAPLXVJDRDGJNA-UHFFFAOYSA-N
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Description

Methyl 8-bromo-2,2-dimethyloctanoate is a brominated ester characterized by a branched alkyl chain with a bromine atom at the 8th carbon and two methyl groups at the 2nd carbon. Its molecular formula is C₁₁H₂₁BrO₂, with a molecular weight of 265.19 g/mol. This compound is primarily utilized in synthetic organic chemistry, particularly in nucleophilic substitution reactions due to the reactivity of its bromine substituent. A notable application is its role in synthesizing anti-arteriosclerotic agents, as demonstrated in a 2025 study where it reacted with 4-(1H-benzimidazol-2-yl)phenol to form a therapeutic derivative .

The ester group and bromine atom are critical to its function: the bromine acts as a leaving group in alkylation reactions, while the ester contributes to solubility and stability. Its synthesis involves condensation reactions in dimethylformamide (DMF) with sodium methoxide as a base, followed by purification via recrystallization .

Properties

IUPAC Name

methyl 8-bromo-2,2-dimethyloctanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21BrO2/c1-11(2,10(13)14-3)8-6-4-5-7-9-12/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAPLXVJDRDGJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCCCCCBr)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen-Substituted Esters

Compound Halogen Molecular Weight (g/mol) Reactivity (SN2) Key Applications
This compound Br 265.19 High Anti-arteriosclerotic agents
Methyl 8-chloro-2,2-dimethyloctanoate Cl 220.73 Moderate Intermediate in agrochemicals
Methyl 8-iodo-2,2-dimethyloctanoate I 312.15 Very High Radiolabeling probes

Key Findings :

  • Reactivity: Bromine’s intermediate electronegativity and leaving-group ability make this compound more reactive in SN2 reactions than its chloro analog but less than the iodo derivative.
  • Biological Activity : Bromine’s larger atomic radius enhances hydrophobic interactions in drug-receptor binding, as seen in its anti-arteriosclerotic applications .

Positional Isomers

Compound Substituent Position Melting Point (°C) Steric Hindrance
This compound C2 163.5–164.5 High
Methyl 8-bromo-3,3-dimethyloctanoate C3 ~150–155 (estimated) Moderate

Key Findings :

  • The C2 dimethyl groups in the target compound create significant steric hindrance, slowing hydrolysis of the ester group compared to the C3 isomer.
  • The higher melting point of the C2 isomer suggests greater crystallinity due to symmetric branching .

Alkyl-Chain Variants

Compound Ester Group Solubility (LogP) Metabolic Stability
This compound Methyl 3.8 (estimated) High
Ethyl 8-bromo-2,2-dimethyloctanoate Ethyl 4.2 (estimated) Moderate

Key Findings :

  • The methyl ester variant exhibits lower lipophilicity (LogP ~3.8) than the ethyl analog, favoring better aqueous solubility in drug formulations.
  • Metabolic stability is higher in the methyl ester due to slower enzymatic cleavage compared to bulkier esters.

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